molecular formula C7H12O3S2 B1366422 Ethyl 2-(ethoxycarbonothioylthio)acetate CAS No. 3278-34-0

Ethyl 2-(ethoxycarbonothioylthio)acetate

Cat. No.: B1366422
CAS No.: 3278-34-0
M. Wt: 208.3 g/mol
InChI Key: RKRYBQILCOFTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(ethoxycarbonothioylthio)acetate (CAS 82813-85-2, C₇H₁₀O₃S₂) is a dithiocarbamate derivative widely utilized as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization. Its structure features a central dithioester group (-SC(S)O-) flanked by ethyl ester moieties, enabling controlled radical polymerization of monomers like vinyl acetate (VAc) . This compound’s dual functionality—combining a reactive thiocarbonylthio group with ester-based solubility—makes it indispensable in synthesizing thermoresponsive polymers and block copolymers with precise molecular weight distributions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(ethoxycarbonothioylthio)acetate can be synthesized through a reaction involving ethyl chloroacetate and potassium ethyl xanthate. The reaction typically proceeds under mild conditions, with the reactants being mixed in an appropriate solvent such as ethanol. The reaction mixture is then stirred at room temperature for several hours, followed by purification through silica gel chromatography to obtain the desired product as a yellow oil .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxycarbonothioylthio)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxycarbonothioylthio group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound to its corresponding thiol or other reduced forms.

Major Products Formed

    Substitution Reactions: The major products are substituted ethyl acetates with various functional groups replacing the ethoxycarbonothioylthio group.

    Oxidation Reactions: The major products include sulfoxides and sulfones.

    Reduction Reactions: The major products are thiols or other reduced sulfur-containing compounds.

Scientific Research Applications

Ethyl 2-(ethoxycarbonothioylthio)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxycarbonothioylthio)acetate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the radical site between the growing polymer chain and the RAFT agent. This process allows for precise control over the molecular weight and architecture of the resulting polymers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiocarbonyl Esters

Key Compounds and Structural Differentiation

Compound Name Structure Highlight Molecular Formula Key Applications
Ethyl 2-(ethoxycarbonothioylthio)acetate Dithioester (-SC(S)O-) C₇H₁₀O₃S₂ RAFT polymerization, block copolymers
Diethyl 2-(ethoxycarbonothioylthio)malonate Two ester groups + dithioester C₉H₁₂O₅S₂ High-yield synthesis (97%)
Ethyl 2-[(ethoxycarbonyl)thio]acetate Thioester (-S-C(O)O-) C₇H₁₂O₄S Intermediate in organic synthesis
Ethyl (methylthio)acetate Thioether (-S-CH₃) C₅H₁₀O₂S Flavor/fragrance industry
Ethyl 2-((4-chlorobenzoyl)thio)acetate Aryl-substituted thioester C₁₁H₁₁ClO₃S Snake venom enzyme inhibition


Functional Differences :

  • Dithioester vs. Thioester Reactivity: The dithioester group in this compound facilitates reversible chain transfer in RAFT polymerization, whereas thioesters (e.g., Ethyl 2-[(ethoxycarbonyl)thio]acetate) lack this capability due to reduced thiocarbonyl reactivity .

Comparative Analysis of Physicochemical Properties

Property This compound Diethyl 2-(ethoxycarbonothioylthio)malonate Ethyl (methylthio)acetate
Molecular Weight (g/mol) 230.30 288.38 134.20
Melting Point (°C) 56.4 (crystalline form) Oil (no defined m.p.) -25 (liquid at RT)
Solubility Polar aprotic solvents (THF, acetone) Hexane/ethyl acetate mixtures Ethanol, diethyl ether
NMR Shifts (¹H, CDCl₃) δ 4.63 (q), 3.83 (s) δ 5.28 (s), 4.65 (q) δ 1.33 (t), 2.13 (s)

Notable Trends:

  • Higher molecular weight compounds (e.g., Diethyl 2-(ethoxycarbonothioylthio)malonate) exhibit lower volatility, favoring their use in solvent-free syntheses .
  • Ethyl (methylthio)acetate’s liquid state at room temperature simplifies handling in industrial processes .

This compound

  • RAFT Polymerization: Achieves controlled polymerization of VAc with polydispersity indices (PDI) <1.2, outperforming traditional CTAs like mthis compound in emulsion systems .
  • Functional Group Compatibility: The ethyl ester moiety enhances solubility in monomer mixtures, enabling synthesis of poly(vinyl alcohol) copolymers with tunable thermoresponsive properties .

Analogous Compounds

  • Diethyl 2-(ethoxycarbonothioylthio)malonate: Used in high-yield (97%) nucleophilic substitutions due to its electron-deficient thiocarbonyl group .
  • Ethyl 2-((4-chlorobenzoyl)thio)acetate: Demonstrates IC₅₀ values of 12–18 μM against snake venom phospholipase A₂, highlighting its bioactivity .
  • Ethyl (methylthio)acetate : Primarily employed in flavor synthesis due to its low odor threshold and stability in acidic conditions .

Biological Activity

Ethyl 2-(ethoxycarbonothioylthio)acetate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the following molecular formula: C7H12O3S2C_7H_{12}O_3S_2. Its structure features an ethoxy group and a thioester moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of ethyl acetate with carbon disulfide and an alkyl halide under basic conditions, resulting in the formation of the thioester linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thioester group can undergo hydrolysis, releasing thiol groups that may act as nucleophiles in biochemical reactions. This property allows the compound to participate in redox reactions, potentially modulating enzyme activity and influencing metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing notable inhibition zones in agar diffusion tests.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial activity of various derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial properties against multiple strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antioxidant Potential : In another study focusing on antioxidant activities, this compound was found to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide. The compound's ability to enhance cellular antioxidant defenses was quantified using assays measuring glutathione levels and superoxide dismutase activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameAntioxidant ActivityAntimicrobial ActivityMechanism of Action
This compoundHighSignificantRedox modulation, enzyme inhibition
S-(Cyanomethyl) O-ethyl carbonodithioateModerateModerateNucleophilic attack on enzymes
O-ethyl S-2-oxopropyl carbonodithioateLowLowLimited biochemical interactions

Q & A

Basic Research Questions

Q. What is the role of Ethyl 2-(ethoxycarbonothioylthio)acetate in reversible addition-fragmentation chain transfer (RAFT) polymerization?

Methodological Answer: this compound acts as a chain transfer agent (CTA) in RAFT polymerization, enabling controlled radical polymerization of monomers like vinyl acetate. Its thiocarbonylthio group mediates reversible chain transfer, ensuring narrow molecular weight distributions. Key experimental parameters include monomer-to-CTA ratios (typically 100:1 to 500:1), temperature (60–80°C), and solvent selection (e.g., THF or dioxane). Kinetic studies require monitoring conversion via NMR or gravimetry and analyzing molecular weight via GPC .

Q. How is this compound synthesized, and what are critical purification steps?

Methodological Answer: The synthesis involves reacting potassium O-ethyl dithiocarbonate with 2-bromoacetic acid in THF at room temperature for 48 hours. Post-reaction, hexanes are added to precipitate impurities, followed by solvent evaporation and recrystallization. Key challenges include avoiding hydrolysis of the thiocarbonylthio group and ensuring anhydrous conditions. Purity is verified via melting point (56.4°C, DSC) and mass spectrometry (MS: 179.9917) .

Q. What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

  • NMR : Confirm ester and thiocarbonylthio groups (¹H: δ 1.3–1.4 ppm for ethyl; ¹³C: δ 190–200 ppm for C=S).
  • MS : Validate molecular ion peak (m/z 212.04 for C₆H₁₀O₃S₂).
  • XRD : Resolve crystal structure (space group P1 21/n1, Z = 4) using SHELXTL software, refining anisotropic thermal parameters and hydrogen placement .

Advanced Research Questions

Q. How can researchers address contradictions in polymerization kinetics when comparing this compound with other RAFT agents?

Methodological Answer: Discrepancies in kinetics (e.g., rate retardation or broadening dispersity) may arise from CTA reactivity or side reactions. To resolve:

  • Conduct electron paramagnetic resonance (EPR) to detect radical intermediates.
  • Compare chain-transfer constants (Ctr) via Mayo plots.
  • Use Arrhenius analysis to evaluate temperature-dependent rate coefficients. Cross-validate with MALDI-TOF for end-group fidelity .

Q. What methodologies are used to analyze crystallographic data of this compound using SHELX software?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal XRD.
  • Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and riding models for H atoms. Validate with R₁ (<5%) and wR₂ (<15%) indices.
  • Validation Tools : Check for residual electron density (<0.4 e⁻/ų) and PLATON/ADDSYM for symmetry errors. Example refinement: R₁ = 4.54%, wR₂ = 11.08% .

Q. How do reaction conditions influence the efficiency of radical addition reactions involving this compound?

Methodological Answer: Radical additions (e.g., to alkynes) require:

  • Photoinitiation : Use a 250 W xenon lamp for 6 hours under argon.
  • Solvent Optimization : Benzene or ethyl acetate minimizes side reactions.
  • Purification : Column chromatography (SiO₂, 10% ethyl acetate/petroleum ether) isolates products. Yields improve with excess propargyl acetate (10:1 molar ratio) and rigorous deoxygenation .

Properties

IUPAC Name

ethyl 2-ethoxycarbothioylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYBQILCOFTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=S)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466141
Record name ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3278-34-0
Record name ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(ethoxycarbonothioylthio)acetate
Ethyl 2-(ethoxycarbonothioylthio)acetate
Ethyl 2-(ethoxycarbonothioylthio)acetate
Ethyl 2-(ethoxycarbonothioylthio)acetate
Ethyl 2-(ethoxycarbonothioylthio)acetate
Ethyl 2-(ethoxycarbonothioylthio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.